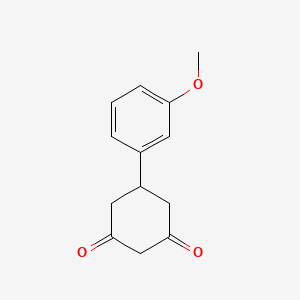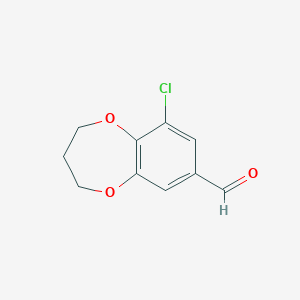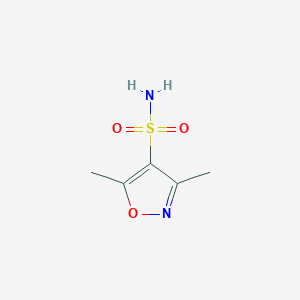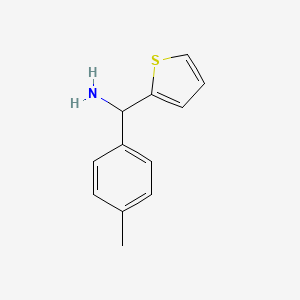
3-Chloro-1H-pyrrole-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 3-chloro-1H-pyrrole-2-carboxylate: is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Applications De Recherche Scientifique
Methyl 3-chloro-1H-pyrrole-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: Researchers use it to study the interactions of pyrrole derivatives with biological systems.
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrrole derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Pyrrole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The compound’s molecular weight (15957 Da ) and physical properties (such as its density and boiling point ) suggest that it may have suitable pharmacokinetic properties for drug development.
Result of Action
Pyrrole derivatives are known to have diverse biological activities, including anti-inflammatory and analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-chloro-1H-pyrrole-2-carboxylate. For instance, the compound is a flammable liquid and can cause irritation and damage when in contact with skin, eyes, or respiratory tract . Therefore, it should be handled with appropriate protective equipment, and good ventilation conditions should be maintained during its storage and handling .
Analyse Biochimique
Biochemical Properties
Methyl 3-chloro-1H-pyrrole-2-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, Methyl 3-chloro-1H-pyrrole-2-carboxylate can form complexes with proteins, altering their conformation and function .
Cellular Effects
Methyl 3-chloro-1H-pyrrole-2-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Furthermore, Methyl 3-chloro-1H-pyrrole-2-carboxylate can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-chloro-1H-pyrrole-2-carboxylate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Methyl 3-chloro-1H-pyrrole-2-carboxylate can bind to the active site of enzymes, leading to competitive inhibition or activation depending on the enzyme’s nature . Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-chloro-1H-pyrrole-2-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to Methyl 3-chloro-1H-pyrrole-2-carboxylate has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of Methyl 3-chloro-1H-pyrrole-2-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, Methyl 3-chloro-1H-pyrrole-2-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to significant changes in biochemical and physiological parameters .
Metabolic Pathways
Methyl 3-chloro-1H-pyrrole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism . This compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . Additionally, Methyl 3-chloro-1H-pyrrole-2-carboxylate can influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of Methyl 3-chloro-1H-pyrrole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, Methyl 3-chloro-1H-pyrrole-2-carboxylate can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
Methyl 3-chloro-1H-pyrrole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Methyl 3-chloro-1H-pyrrole-2-carboxylate can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-1H-pyrrole-2-carboxylate can be synthesized by reacting 3-pyrrole-2-carboxylate with hydrogen chloride . The process involves dissolving 3-pyrrole-2-carboxylate in anhydrous hydrogen chloride, allowing the reaction to proceed for a specific duration, and then distilling the product to obtain methyl 3-chloro-1H-pyrrole-2-carboxylate .
Industrial Production Methods: In industrial settings, the synthesis of methyl 3-chloro-1H-pyrrole-2-carboxylate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-chloro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyrrole ring or the ester group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Comparaison Avec Des Composés Similaires
- Methyl 1H-pyrrole-2-carboxylate
- Ethyl 3-chloro-1H-pyrrole-2-carboxylate
- 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
Comparison: Methyl 3-chloro-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorine atom at the 3-position of the pyrrole ring. This substitution can significantly influence its reactivity and interactions compared to other pyrrole derivatives. For instance, the chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
methyl 3-chloro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKTWBUEAJFGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415923 | |
| Record name | Methyl 3-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226410-00-0 | |
| Record name | Methyl 3-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)


![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)
![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)
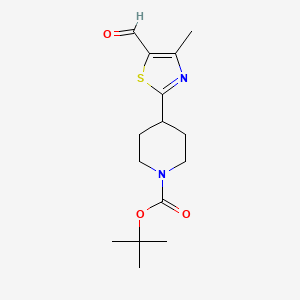
![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)
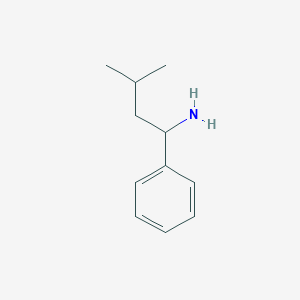
![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)
